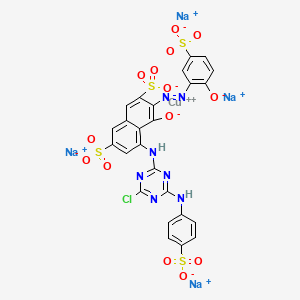
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6th position and a neopentyl group attached to a 1,3-propanediamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then methoxylated at the 6th position using methanol and a suitable catalyst.
The next step involves the introduction of the neopentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the 1,3-propanediamine chain is introduced through a nucleophilic substitution reaction, where the neopentylated quinoline is reacted with 1,3-dibromopropane in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The neopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 6-Hydroxy-8-quinolinyl derivative.
Reduction: Tetrahydroquinoline derivative.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
科学的研究の応用
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer, owing to its ability to inhibit specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. The methoxy and neopentyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-methyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-ethyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-propyl-1,3-propanediamine
Uniqueness
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is unique due to the presence of the neopentyl group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
| 6633-09-6 | |
分子式 |
C18H27N3O |
分子量 |
301.4 g/mol |
IUPAC名 |
N-(2,2-dimethylpropyl)-N'-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H27N3O/c1-18(2,3)13-19-8-6-10-20-16-12-15(22-4)11-14-7-5-9-21-17(14)16/h5,7,9,11-12,19-20H,6,8,10,13H2,1-4H3 |
InChIキー |
AMHNREKQEZWOAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
